molecular formula C15H16N4O2S2 B2612326 3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile CAS No. 2224259-35-0

3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile

Cat. No.: B2612326
CAS No.: 2224259-35-0
M. Wt: 348.44
InChI Key: IXZDHFQRJFUHKZ-UHFFFAOYSA-N
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Description

3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, such as the sulfonyl and carbonitrile groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the sulfonyl and carbonitrile groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c16-11-14-15(4-1-5-17-14)23(20,21)19-8-6-18(7-9-19)12-13-3-2-10-22-13/h1-5,10H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZDHFQRJFUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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